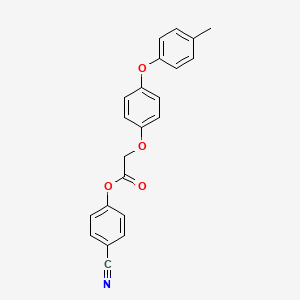

4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate

描述

属性

IUPAC Name |

(4-cyanophenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-16-2-6-19(7-3-16)26-20-12-10-18(11-13-20)25-15-22(24)27-21-8-4-17(14-23)5-9-21/h2-13H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJCACMOKDPVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate typically involves the reaction of 4-cyanophenol with 4-(p-tolyloxy)phenol in the presence of an appropriate esterification agent. Commonly used agents include acetic anhydride or acetyl chloride, which facilitate the formation of the acetate linkage under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial production.

化学反应分析

Types of Reactions

4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various functionalized derivatives.

科学研究应用

4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate involves its interaction with molecular targets through its functional groups. The cyanophenyl and p-tolyloxyphenoxy groups can participate in various binding interactions, influencing biological pathways and chemical reactions. The acetate moiety can be hydrolyzed under physiological conditions, releasing active intermediates that exert specific effects.

相似化合物的比较

Structural and Functional Differences

- p-Tolyloxy (methyl-substituted phenoxy) may improve lipophilicity, aiding membrane penetration in herbicidal applications .

- Bioactivity :

- Analogs with pyrimidinyloxy substituents (e.g., tert-butyl derivatives) exhibit herbicidal efficacy at 50–100 mg/L, suggesting the target compound may require similar concentrations .

- Diazirine-containing analogs demonstrate niche applications in biochemical probing, unlike the target compound’s inferred agrochemical focus .

Herbicidal Activity

Phenoxyacetates with electron-deficient aromatic rings (e.g., pyrimidinyl or cyanophenyl) disrupt plant auxin signaling. For instance, 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetate derivatives inhibit Digitaria sanguinalis growth by 90% at 100 mg/L . The target compound’s cyano group may enhance this activity through stronger enzyme binding.

Antimicrobial Potential

1,2,4-Oxadiazole-containing analogs (e.g., tert-butyl 2-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetate) exhibit antimicrobial activity against enteric pathogens, though this is less relevant to the target compound’s structure .

Biochemical Probes

Diazirine-modified phenoxyacetates (e.g., 2-(4-((3H-diazirin-3-yl)methyl)phenoxy)acetic acid) serve as photoaffinity labels in HDAC inhibition studies, highlighting the versatility of phenoxyacetate scaffolds .

常见问题

Q. What are the optimal reaction conditions for synthesizing 4-Cyanophenyl 2-(4-(p-tolyloxy)phenoxy)acetate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step route:

- Step 1 : Condensation of 4-(p-tolyloxy)phenol with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetate intermediate.

- Step 2 : Esterification with 4-cyanophenol using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .

- Optimization :

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Table 1 : Example Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C (Step 1), RT (Step 2) | ±15% yield |

| Catalyst | DCC (1.2 equiv.) | Maximizes ester |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), ester carbonyl (δ 4.2–4.5 ppm for –OCH₂CO–), and cyano group (no direct proton signal) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm) .

- IR : Detect ester C=O (~1740 cm⁻¹) and C≡N (~2240 cm⁻¹) stretches .

- HPLC-MS : Validate purity (>95%) and molecular ion ([M+H]⁺ calculated for C₂₂H₁₈NO₄: 360.12) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for ester hydrolysis or nucleophilic substitution .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and stability in polar vs. non-polar media .

- Example Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Validate predictions with small-scale experimental trials .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay-Specific Variables :

- Membrane Permeability : Compare lipophilicity (logP) with cellular uptake rates; use Caco-2 assays for intestinal absorption .

- Metabolic Stability : Conduct liver microsome studies to identify cytochrome P450 interactions .

- Data Reconciliation :

- Apply multivariate analysis (e.g., PCA) to isolate assay-specific confounding factors .

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

Table 2 : Case Study of Contradictory Bioactivity Data

| Assay Type | Observed IC₅₀ (μM) | Proposed Resolution Method |

|---|---|---|

| Cell-free enzyme | 0.5 | Check for co-solvent effects (e.g., DMSO inhibition) |

| Whole-cell | 10.2 | Evaluate membrane transport limitations |

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., 2-(4-chlorophenoxy)phenylacetic acid ).

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by determining crystal structure .

- Dynamic NMR : Assess rotational barriers in flexible moieties (e.g., phenoxyacetate linkage) at variable temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。